L-Leucine hydrochloride
Overview
Description
L-Leucine hydrochloride is a hydrochloride salt form of L-Leucine, an essential branched-chain amino acid. It plays a crucial role in protein synthesis, muscle repair, and various metabolic functions. This compound is commonly used in dietary supplements and medical nutrition therapy due to its enhanced solubility and stability compared to its free amino acid form .
Mechanism of Action
Target of Action
The primary target of L-Leucine hydrochloride is the mechanistic target of rapamycin (mTOR), a serine-threonine protein kinase that regulates protein biosynthesis and cell growth .
Mode of Action
This compound interacts with its target, mTOR, by acting as an activator. This interaction stimulates myofibrillar muscle protein synthesis . Furthermore, this compound can be taken up into cells via the l-type amino acid transporter (LAT1) and organic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter type 1 (MCT1) .
Biochemical Pathways
This compound is involved in multiple biochemical pathways. It is initially catalyzed by the branched-chain amino acid aminotransferase enzyme, producing α-ketoisocaproate (α-KIC). α-KIC is mostly metabolized by the mitochondrial enzyme branched-chain α-ketoacid dehydrogenase, which converts it to isovaleryl-CoA . These pathways converge with other catabolic routes, generating acetoacetate and acetyl-CoA as its final products .
Pharmacokinetics
As an essential amino acid, it is commonly found as a component of total parenteral nutrition
Result of Action
The action of this compound leads to the regulation of blood-sugar levels, the growth and repair of muscle tissue (such as bones, skin, and muscles), growth hormone production, wound healing, and energy regulation . It also assists in the prevention of the breakdown of muscle proteins that sometimes occur after trauma or severe stress .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, dietary sources of this compound include foods that contain protein, such as meats, dairy products, soy products, and beans and other legumes . .
Biochemical Analysis
Biochemical Properties
L-Leucine hydrochloride participates in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. For instance, it stimulates protein synthesis by activating the mTORC1 signaling pathway . This regulation links the cellular nutrient status to the control of cell growth .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it is a potent stimulator of mTORC1, which boosts cell growth and proliferation in response to nutrient availability and hormone-dependent signals that promote cell division .
Molecular Mechanism
The molecular mechanism of this compound involves its effects at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it blocks the inhibitory effect of the protein sestrin 2 on the GATOR2 complex that activates mTORC1 .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. It has been shown to regulate animal growth and development
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . For instance, it is part of the branched-chain amino acids catabolic pathway, generating acetoacetate and acetyl-CoA as its final products .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins and can affect its localization or accumulation . For example, it is predominantly expressed in cerebral cortex, blood-brain barrier, blood-retina barrier, testis, placenta, bone marrow, and several types of cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: L-Leucine hydrochloride can be synthesized through several methods. One common approach involves the fermentation of glucose using genetically engineered bacteria that produce L-Leucine. The resulting L-Leucine is then reacted with hydrochloric acid to form this compound .
Industrial Production Methods: Industrial production typically involves microbial fermentation. Specific strains of bacteria are cultured in bioreactors with controlled conditions to optimize the yield of L-Leucine. The fermentation broth is then subjected to downstream processing, including purification and crystallization, to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: L-Leucine hydrochloride undergoes various chemical reactions, including:
Oxidation: L-Leucine can be oxidized to produce α-ketoisocaproate, which is further metabolized in the body.
Reduction: Reduction reactions can convert α-ketoisocaproate back to L-Leucine.
Substitution: The amino group in L-Leucine can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides or anhydrides are employed for substitution reactions.
Major Products:
Oxidation: α-Ketoisocaproate
Reduction: L-Leucine
Substitution: Various L-Leucine derivatives depending on the substituent introduced.
Scientific Research Applications
L-Leucine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in organic synthesis and as a standard in amino acid analysis.
Biology: Plays a role in studying protein synthesis, muscle metabolism, and cellular signaling pathways.
Medicine: Utilized in medical nutrition therapy for patients with muscle wasting conditions, trauma, or severe stress. It is also investigated for its potential in managing diabetes and metabolic disorders.
Industry: Incorporated into dietary supplements for athletes and bodybuilders to enhance muscle growth and recovery
Comparison with Similar Compounds
L-Isoleucine: Another branched-chain amino acid with similar metabolic functions but differs in its side chain structure.
L-Valine: Also a branched-chain amino acid, it shares similar roles in protein synthesis and muscle metabolism.
L-Lysine: An essential amino acid involved in protein synthesis but not a branched-chain amino acid.
Uniqueness of L-Leucine Hydrochloride: this compound is unique due to its specific role in activating the mTOR pathway, which is more potent compared to L-Isoleucine and L-Valine. Its hydrochloride form enhances its solubility and stability, making it more effective in dietary supplements and medical applications .
Properties
IUPAC Name |
(2S)-2-amino-4-methylpentanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-4(2)3-5(7)6(8)9;/h4-5H,3,7H2,1-2H3,(H,8,9);1H/t5-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKZZNHPZEPVUQK-JEDNCBNOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40226904 | |
Record name | Leucine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40226904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
760-84-9 | |
Record name | L-Leucine, hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=760-84-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Leucine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000760849 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Leucine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40226904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-leucine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.985 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LEUCINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N39KV97633 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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